N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide
Overview
Description
N-(1H-benzo[d]imidazol-2-yl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C17H13N5O2S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-benzimidazol-2-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is 351.07899585 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
N-1H-benzimidazol-2-yl-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide and its derivatives have been synthesized for various scientific applications, particularly in the field of medicinal chemistry. These compounds are known for their potential antibacterial and antifungal properties. For instance, a study by Devi, Shahnaz, and Prasad (2022) on the synthesis of 2-mercaptobenzimidazole derivatives demonstrated their significant in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus fumigatus and Candida albicans. The compounds also exhibited cytotoxic properties in brine shrimp bioassays, indicating potential as antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Antioxidant Properties
Another area of interest is the antioxidant properties of benzimidazole derivatives. Basta et al. (2017) explored the use of certain benzimidazole derivatives as antioxidants for base oils. Their research focused on the structure elucidation of these compounds and their efficiency in inhibiting the oxidation process in base oils, indicating their potential as industrial antioxidants (Basta et al., 2017).
Antitumor and Antiviral Applications
Moreover, these compounds have been investigated for their antitumor and antiviral activities. For example, Shibuya et al. (2018) discovered K-604, a derivative with potent inhibitory effects on human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating its potential for treating diseases involving ACAT-1 overexpression. The compound showed considerable oral absorption and aqueous solubility, highlighting its promise as a clinical candidate (Shibuya et al., 2018).
Additionally, compounds with benzimidazole moieties have been synthesized for their potential inhibitory effects on human rhinovirus, showcasing the versatility of these derivatives in antiviral research (Hamdouchi et al., 1999).
Insecticidal Properties
Furthermore, benzimidazole derivatives have been assessed for their insecticidal properties, particularly against agricultural pests like the cotton leafworm, Spodoptera littoralis. The synthesis of innovative heterocycles incorporating a thiadiazole moiety from N-substituted acetamides demonstrated significant insecticidal activity, highlighting the potential of these compounds in pest control applications (Fadda et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c23-15(20-17-18-11-4-1-2-5-12(11)19-17)10-22-16(24)8-7-13(21-22)14-6-3-9-25-14/h1-9H,10H2,(H2,18,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPCTLVUKLETKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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